molecular formula C15H18N2O B3171806 N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946698-68-6

N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B3171806
CAS No.: 946698-68-6
M. Wt: 242.32 g/mol
InChI Key: KQXPAWLTVKWJNN-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine: is an organic compound with a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol. This compound is used primarily in scientific research, particularly in the fields of organic synthesis and catalysis.

Scientific Research Applications

N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine has a variety of applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of carbon-carbon bonds.

    Biological Research:

    Material Science: It is used in the development of new materials with unique properties.

Safety and Hazards

“N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-methylphenol with 3-bromophenyl-N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, following the Suzuki-Miyaura coupling method .

Industrial Production Methods: the Suzuki-Miyaura coupling method is widely used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide
  • N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide

Comparison: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethylamine group enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-9-12(16)7-8-15(11)18-14-6-4-5-13(10-14)17(2)3/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXPAWLTVKWJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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